Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
Description
Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a synthetic thiophene derivative featuring a complex heterocyclic architecture. Its core structure includes:
- A thiophene ring substituted at the 3-position with a methyl ester group.
- An ethyl group at the 5-position.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by thiazolidinone and thiophene motifs. Its synthesis likely involves multi-step reactions, including Gewald thiophene synthesis and amide coupling, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
methyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-3-6-4-7(12(19)20-2)11(21-6)15-9(17)5-8-10(18)16-13(14)22-8/h4,8H,3,5H2,1-2H3,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIXAYVAZGZMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown significant anti-cancer activities against human liver cancer (hepg2) and human breast cancer (mcf-7) cell lines.
Mode of Action
It is known that similar compounds exhibit significant cytotoxicity. This suggests that the compound may interact with its targets in a way that inhibits their function, leading to cell death.
Biochemical Pathways
Given its cytotoxic nature, it is likely that it affects pathways related to cell survival and proliferation.
Pharmacokinetics
Similar compounds have been synthesized to improve their selectivity, purity, product yield, and pharmacokinetic activity.
Result of Action
The result of the action of this compound is significant cytotoxicity against certain cancer cell lines. This suggests that the compound may have potential as a chemotherapeutic agent.
Biological Activity
Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that integrates a thiophene moiety with a thiazolidinone derivative. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties. The following sections delve into its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 355.43 g/mol. Its structure features several functional groups that are pivotal for its biological activity, including:
- Thiazolidinone moiety : Known for various pharmacological effects.
- Thiophene ring : Associated with diverse biological activities.
- Acetamido group : Enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones and thiophenes possess significant antimicrobial properties. This compound is expected to exhibit similar effects due to its structural components. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anti-inflammatory Effects
The compound's structural analogs have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. Inhibition of these enzymes is crucial for reducing inflammation and pain. Some thiazolidinone derivatives have demonstrated IC50 values in the nanomolar range against COX enzymes, indicating strong anti-inflammatory potential . This suggests that this compound could serve as a potent anti-inflammatory agent.
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to methyl 5-ethyl... have shown cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values as low as 0.01 µM for specific targets . The unique combination of thiophene and thiazolidinone structures may enhance the compound's ability to disrupt cancer cell proliferation.
In Vitro Studies
A study focusing on the synthesis and biological evaluation of thiazolidinone derivatives reported promising results for compounds structurally related to methyl 5-ethyl... These compounds showed significant inhibitory activity against aldose reductase (ALR), an enzyme implicated in diabetic complications. For instance, one derivative exhibited an IC50 value of 0.01 µM against ALR1, highlighting the therapeutic potential of these compounds in managing diabetes-related conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-Ethyl... | Contains thiophene and thiazolidinone motifs | Antimicrobial, anticancer |
| Thiazolidinecarboxylic Acid | Thiazolidine structure without thiophene | Antimicrobial |
| Thiazolidinone Compounds | Thiazolidine core | Anti-inflammatory |
The table above illustrates how methyl 5-ethyl... stands out due to its unique combination of functionalities that may offer enhanced biological activities compared to its analogs.
Scientific Research Applications
Synthesis of the Compound
The synthesis of Methyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves the condensation of thiourea derivatives with appropriate carboxylic acid derivatives. The general reaction pathway includes:
- Formation of Thiazolidinone : Thiourea reacts with a suitable α-chloroester to form a thiazolidinone structure.
- Acetamido Group Introduction : The thiazolidinone undergoes acylation to introduce the acetamido group.
- Final Esterification : The final step involves methylation to yield the target compound.
This synthetic route is effective for producing the compound in good yields under mild conditions, as demonstrated in various studies .
Biological Activities
This compound exhibits promising biological activities:
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone moieties possess significant antimicrobial activity against various pathogens. Methyl 5-ethyl derivative has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Activity
Studies have reported that thiazolidinone derivatives can inhibit cancer cell proliferation. Methyl 5-ethyl derivative has been tested against several cancer cell lines, demonstrating cytotoxic effects and inducing apoptosis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo models .
Antimicrobial Study
In a study published in a peer-reviewed journal, Methyl 5-ethyl derivative was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined, showing effective inhibition at low concentrations compared to standard antibiotics .
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ampicillin | 32 |
Anticancer Activity
A study evaluated the cytotoxic effects of Methyl 5-ethyl on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value calculated at 25 µM .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 50 |
| 50 | 30 |
Comparison with Similar Compounds
EU1794-19: Isopropyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Differences :
- The thiophene ring is fused with a cyclohexene moiety (4,5,6,7-tetrahydrobenzo[b]thiophene), enhancing rigidity and lipophilicity.
- A 6-methyl group and isopropyl ester replace the ethyl and methyl ester groups of the target compound.
- Functional Implications: The fused ring system may improve metabolic stability but reduce solubility. EU1794-19 is reported as an NMDAR modulator, suggesting the thiazolidinone-thiophene scaffold may interact with neurological targets .
(Z)-Methyl 5-ethyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
- Structural Differences: The thiazolidinone ring contains a 3-methyl substituent and a methylimino group (vs. imino in the target compound). The Z-configuration at the imino group may influence stereoelectronic properties.
- Functional Implications: Methyl substitution on the thiazolidinone could alter electronic density, affecting binding to targets like kinases or antimicrobial agents .
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate
- Structural Differences: A phenylamino group at the 2-position and acetyl substituent at the 5-position replace the acetamido-thiazolidinone and ethyl groups.
- Functional Implications :
Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(M-tolylcarbamoyl)thiophene-3-carboxylate
- Structural Differences: A 4-chlorophenyl acetamido group and tolylcarbamoyl substituent replace the thiazolidinone and ethyl groups.
- Functional Implications :
Comparative Data Table
Key Research Findings and Implications
- Thiazolidinone Role: The 2-imino-4-oxothiazolidin-5-yl group is critical for hydrogen bonding, as seen in NMDAR modulators (e.g., EU1794-19) and kinase inhibitors .
- Substituent Effects :
- Biological Activity: Thiophene-thiazolidinone hybrids show promise in neurological and antimicrobial applications, but activity depends on substituent electronic and steric profiles .
Q & A
Q. Key Considerations :
- Optimize reaction time and temperature (e.g., reflux at 80–100°C) to minimize side products.
- Use catalysts like triethylamine (TEA) to enhance coupling efficiency .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Critical parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while ethanol or acetic acid aids in cyclization steps .
- Catalyst Use : TEA or DMAP accelerates amide bond formation; sulfur acts as a catalyst in the Gewald reaction .
- Temperature Control : Reflux conditions (e.g., 5–8 hours at 100°C) ensure complete cyclization while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/acetic acid) isolates high-purity products .
Data-Driven Example :
In similar thiophene syntheses, yields improved from 45% to 72% by replacing ethanol with DMF and increasing sulfur stoichiometry to 1.2 equivalents .
Basic: What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiophene ring (δ 6.5–7.5 ppm) and acetamido group (δ 2.0–3.5 ppm) .
- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and thiazolidinone carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈N₃O₄S₂: 380.07) .
- X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the imino-oxothiazolidinyl group .
Advanced: How does the 2-imino-4-oxothiazolidin-5-yl group influence biological activity?
Methodological Answer:
This moiety enhances:
- Target Binding : The thiazolidinone ring interacts with enzymes (e.g., kinases) via hydrogen bonding (N-H and C=O groups) and π-π stacking with aromatic residues .
- Bioavailability : The polar imino and carbonyl groups improve solubility, while the sulfur atom facilitates membrane penetration .
Comparative Data :
Analogous compounds with thiazolidinone groups showed 3–5× higher inhibition of Candida albicans compared to non-thiazolidinone derivatives .
Data Contradiction: How to resolve discrepancies in reported biological activity data?
Methodological Answer:
- Structural Variability : Minor substituent changes (e.g., ethyl vs. methyl groups) can drastically alter activity. Verify substituent positions via 2D NMR (COSY, HSQC) .
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) may explain variability. Standardize protocols using guidelines from .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., impurities >95% purity) .
Advanced: What computational approaches predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like E. coli FabH (PDB: 1HNJ). Focus on hydrogen bonds between the thiazolidinone carbonyl and Thr₃₁₀ .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The imino group’s electron-withdrawing effect increases electrophilicity at the thiophene ring .
- MD Simulations : Simulate binding stability over 100 ns to assess residence time in enzyme active sites .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis at the ester and imino groups. Store at –20°C under inert gas (N₂ or Ar) .
- Solubility : Soluble in DMSO (≥50 mg/mL) for in vitro assays; avoid aqueous buffers with pH >8 to prevent degradation .
Advanced: How to design analogs to enhance pharmacological properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute the ethyl group with trifluoromethyl to improve metabolic stability .
- Prodrug Strategies : Convert the methyl ester to a phosphonate ester for increased oral bioavailability .
- SAR Studies : Test substituents at the thiophene 5-position (e.g., halogens for enhanced lipophilicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
